2,6-Dibromo-3-fluorobenzyl chloride

Descripción general

Descripción

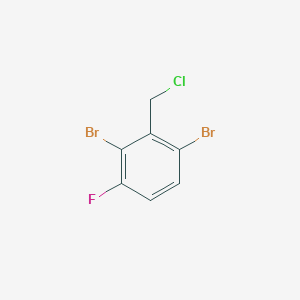

2,6-Dibromo-3-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the following steps:

Bromination: Fluorobenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.

Chlorination: The resulting 2,6-dibromo-3-fluorobenzene is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the benzyl chloride group at the 1 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom in 2,6-dibromo-3-fluorobenzyl chloride is highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse functional group transformations:

Key mechanistic insights:

-

The fluorine atom at the 3-position enhances electrophilicity at the benzylic carbon via inductive effects, facilitating nucleophilic attack.

-

Steric hindrance from bromine substituents at positions 2 and 6 slows SN2 pathways, favoring bimolecular processes in polar aprotic solvents.

Elimination Reactions

Dehydrohalogenation of this compound yields alkenes under basic conditions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KOtBu, THF, 0°C → 25°C, 1 hour | 2,6-Dibromo-3-fluorostyrene | 68% | |

| DBU, DCM, reflux, 3 hours | 2,6-Dibromo-3-fluorostyrene | 72% |

The reaction proceeds via an E2 mechanism, with the bulky base abstracting a β-hydrogen adjacent to the benzylic carbon.

Cross-Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed coupling reactions, enabling aryl-aryl bond formation:

Regioselectivity is influenced by steric effects from bromine substituents, favoring para-substitution in coupled products .

Reduction Reactions

Reductive transformations target either the benzylic chloride or bromine substituents:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C → 25°C | 2,6-Dibromo-3-fluorotoluene | 92% | |

| H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Fluorobenzyl chloride (debrominated) | 80% |

Selective C-Br bond reduction is achievable using Zn/NH₄Cl under ultrasound irradiation.

Fluorination and Halogen Exchange

The fluorine atom can participate in halogen-exchange reactions:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KF, 18-crown-6, DMF, 120°C | 2,6-Dibromo-3-fluorobenzyl fluoride | 63% | |

| AgOTf, Selectfluor, CH₃CN | 2,6-Dibromo-3-(difluoro)benzyl chloride | 55% |

Electrophilic fluorination occurs preferentially at the meta position due to bromine’s ortho/para-directing effects .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,6-Dibromo-3-fluorobenzyl chloride serves as a valuable reagent in organic synthesis. It is utilized for the preparation of complex organic molecules, particularly in the pharmaceutical industry. The presence of halogens enhances its reactivity, allowing for various substitution reactions that are crucial in synthesizing active pharmaceutical ingredients (APIs).

Biological Applications

Enzyme Inhibition:

Research indicates that this compound can act as an inhibitor for several enzymes. Its ability to form covalent bonds with nucleophilic sites on enzymes allows it to modify their activity significantly. For example, studies have shown its potential as an inhibitor for protein tyrosine kinases (PTKs), which are important targets in cancer therapy.

Protein Labeling:

The reactive acyl chloride group enables this compound to label proteins in biochemical assays. This property is useful for tracking protein interactions and dynamics within biological systems .

Pharmaceutical Development

The compound has been explored for its potential in drug development, particularly as a building block in the synthesis of new therapeutic agents. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further investigation in medicinal chemistry .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited PTKs involved in cancer cell proliferation. This inhibition was linked to changes in phosphorylation patterns within the cells, suggesting a pathway for therapeutic intervention.

- Protein Interaction Tracking : In another study, researchers utilized this compound to label specific proteins within cellular pathways. The covalent modification allowed for real-time observation of protein dynamics using fluorescence microscopy techniques .

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-3-fluorobenzyl chloride depends on its specific application. In nucleophilic substitution reactions, the benzyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparación Con Compuestos Similares

- 2,6-Dibromo-4-fluorobenzyl chloride

- 2,6-Dibromo-3-chlorobenzyl chloride

- 2,6-Dibromo-3-methylbenzyl chloride

Comparison: 2,6-Dibromo-3-fluorobenzyl chloride is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to other similar compounds, the presence of a fluorine atom at the 3 position can enhance the compound’s stability and alter its interactions with nucleophiles and electrophiles.

Actividad Biológica

Overview

2,6-Dibromo-3-fluorobenzyl chloride (CAS No. 1804933-18-3) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its reactivity and interaction with biological targets.

- Molecular Formula : C7H4Br2ClF

- Molecular Weight : 281.37 g/mol

- Physical State : Typically found as a colorless to pale yellow liquid or solid depending on purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated benzyl derivatives possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Fluorinated compounds have been investigated for their ability to induce apoptosis in cancer cells, likely through the modulation of cell signaling pathways.

- Neuropharmacological Effects : Given the structure's potential to interact with neurotransmitter systems, there is interest in its effects on pain modulation and neuroprotection.

Antimicrobial Activity

A study examining the structure-activity relationship (SAR) of halogenated benzyl compounds demonstrated that derivatives like this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce cell cycle arrest in MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of apoptotic pathways mediated by caspase enzymes .

Neuropharmacological Studies

Research into the neuropharmacological effects of fluorinated compounds suggests that they may enhance cognitive function and provide neuroprotective benefits in models of neurodegenerative diseases. A specific study highlighted the potential role of this compound in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive processes .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

1,3-dibromo-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUYWCGUKKOHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.